molecular formula C17H24BNO4 B1586843 Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone CAS No. 656239-38-2

Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No. B1586843
M. Wt: 317.2 g/mol
InChI Key: ZOPBEWUNCNLYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434726B2

Procedure details

To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (200 mg, 0.806 mmol) in CH2Cl2 (10 mL) was subsequently added EDCl (232 mg, 1.21 mmol), HOBt (163 mg, 1.21 mmol), morpholine (0.11 mL, 1.21 mmol), and Et3N (0.22 mL, 1.61 mmol). The mixture was stirred at room temperature overnight, treated with EtOAc/H2O, and extracted with EtOAc. The combined extracts were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was purified by flash chromatography to give the title compound (207 mg, 81% yield). MS (m/z): 318 (M+H)+
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two
Name
Quantity
163 mg
Type
reactant
Reaction Step Three
Quantity
0.11 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.22 mL
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:18])[C:6]([CH3:8])([CH3:7])[O:5][B:4]([C:9]2[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][CH:10]=2)[O:3]1.CCN=C=NCCCN(C)C.Cl.C1C=CC2N(O)N=NC=2C=1.[NH:41]1[CH2:46][CH2:45][O:44][CH2:43][CH2:42]1.CCN(CC)CC>C(Cl)Cl.CCOC(C)=O.O>[O:44]1[CH2:45][CH2:46][N:41]([C:13]([C:12]2[CH:11]=[CH:10][C:9]([B:4]3[O:5][C:6]([CH3:7])([CH3:8])[C:2]([CH3:1])([CH3:18])[O:3]3)=[CH:17][CH:16]=2)=[O:15])[CH2:42][CH2:43]1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
232 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Step Three
Name
Quantity
163 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Step Four
Name
Quantity
0.11 mL
Type
reactant
Smiles
N1CCOCC1
Step Five
Name
Quantity
0.22 mL
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
EtOAc H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O1CCN(CC1)C(=O)C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 207 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.